Cas no 35852-46-1 (Pentanoic acid,(3Z)-3-hexen-1-yl ester)
Pentanoic acid,(3Z)-3-hexen-1-yl ester Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,(3Z)-3-hexen-1-yl ester
- cis-3-Hexenyl n-valerate
- CIS-3-HEXENYL VALERATE
- N-Valeric Acid Cis-3-Hexen-1-YL Ester
- CIS HEX-3-ENYL PENTANOATE
- CIS HEX-3-ENYL VALERATE
- cis-3-Hexen-1-yl Valerate
- cis-3-hexenylpentanoate
- FEMA 3936
- HEXENYL-CIS-3-VALERATE
- Valeric Acid cis-3-Hexen-1-yl Ester
- cis-Hex-3-en-1-yl pentanoate
- cis-3-Hexenyl pentanoate
-
- MDL: MFCD00036549
- Inchi: 1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5-
- InChI Key: XPFTVTFOOTVHIA-ALCCZGGFSA-N
- SMILES: CCCCC(OCC/C=C\CC)=O
Computed Properties
- Exact Mass: 184.14600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.889
- Melting Point: -58.7°C (estimate)
- Boiling Point: 237 ºC
- Flash Point: 83 ºC
- Refractive Index: n20/D1.435
- PSA: 26.30000
- LogP: 3.07610
- FEMA: 3936 | CIS-3-HEXENYL VALERATE
- Solubility: It is almost insoluble in water and soluble in alcohol and essential oil
Pentanoic acid,(3Z)-3-hexen-1-yl ester Customs Data
- HS CODE:2915600000
- Customs Data:
China Customs Code:
2915600000Overview:
HS:2915600000 butyrate\Valeric acid, its salts and esters VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915600000 butanoic acids and pentanoic acids and their salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Pentanoic acid,(3Z)-3-hexen-1-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011955-25ml |
Pentanoic acid,(3Z)-3-hexen-1-yl ester |
35852-46-1 | 97% | 25ml |
¥133 | 2024-05-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811407-100ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 98% | 100ml |
422.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D627140-5ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 5ml |
$200 | 2023-09-03 | |
| Cooke Chemical | A5510929-1ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 1ml |
RMB 23.20 | 2025-02-21 | |
| Cooke Chemical | A5510929-5ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 5ml |
RMB 47.20 | 2025-02-21 | |
| Cooke Chemical | A5510929-25ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 25ml |
RMB 106.40 | 2025-02-21 | |
| Cooke Chemical | A5510929-100ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 100ml |
RMB 319.20 | 2025-02-21 | |
| Cooke Chemical | A5510929-500ml |
cis-3-Hexenyl n-valerate |
35852-46-1 | 97% | 500ml |
RMB 1359.20 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476934-25 ml |
cis-3-Hexen-1-yl Valerate, |
35852-46-1 | 25 ml |
¥1294.00 | 2023-09-05 | ||
| Ambeed | A785692-25g |
(Z)-Hex-3-en-1-yl pentanoate |
35852-46-1 | 98+% | 25g |
$17.0 | 2024-04-19 |
Pentanoic acid,(3Z)-3-hexen-1-yl ester Related Literature
-
Gang Cao,Qiyuan Shan,Xiaomeng Li,Xiaodong Cong,Yun Zhang,Hao Cai,Baochang Cai Analyst 2011 136 4653
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Feng Luo,Jia-Hui Cai,Xuan Zhang,Dong-Bing Tao,Xin Zhou,Qian Zhou,Ying-Bo Zhao,Bao-Dong Wei,Shun-Chang Cheng,Shu-Juan Ji RSC Adv. 2018 8 41422
Additional information on Pentanoic acid,(3Z)-3-hexen-1-yl ester
Introduction to Pentanoic acid, (3Z)-3-hexen-1-yl ester (CAS No. 35852-46-1)
Pentanoic acid, (3Z)-3-hexen-1-yl ester, is a naturally occurring organic compound with the chemical formula C10H16O2. This compound is classified as an ester of pentanoic acid, featuring a hexenyl group at the third carbon position, which contributes to its unique chemical properties and biological activities. The CAS number 35852-46-1 uniquely identifies this substance in scientific literature and industrial applications.
The structural configuration of Pentanoic acid, (3Z)-3-hexen-1-yl ester, is characterized by a trans double bond in the hexenyl side chain. This geometric arrangement influences its reactivity and interaction with biological targets, making it a subject of interest in synthetic chemistry and pharmacology. The compound's molecular structure allows for diverse functionalization, which has been explored in the development of novel agrochemicals and pharmaceuticals.
In recent years, research on Pentanoic acid, (3Z)-3-hexen-1-yl ester, has gained significant attention due to its potential applications in the field of natural product chemistry. Studies have demonstrated that this compound exhibits inhibitory effects on certain enzymatic pathways, which has led to its investigation as a lead compound in drug discovery. Specifically, its ability to modulate lipid metabolism has been highlighted in preclinical studies, suggesting its role in managing metabolic disorders.
The biosynthetic pathways involving Pentanoic acid, (3Z)-3-hexen-1-yl ester, have been extensively studied to understand its natural occurrence and biogenesis. Research indicates that this compound is produced by various microorganisms and plants through polyketide biosynthesis. The presence of the hexenyl group suggests a possible role in plant defense mechanisms or as a signaling molecule in microbial communication. These findings have opened new avenues for biotechnological applications, including the engineering of microbial strains for high-yield production.
From an industrial perspective, Pentanoic acid, (3Z)-3-hexen-1-yl ester, serves as a valuable intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for esters and amides, which are crucial in pharmaceutical formulations. Additionally, its olfactory properties have been explored in the fragrance industry, where it contributes to the creation of natural-smelling synthetic aromas.
The chemical reactivity of Pentanoic acid, (3Z)-3-hexen-1-yl ester, allows for various transformations that enhance its utility in synthetic chemistry. For instance, hydrolysis of the ester group yields pentanoic acid and hexanal, which can be further functionalized for different applications. Oxidation reactions can convert the hexenyl side chain into more oxidized derivatives, such as hexenoic acids or dihydroxy fatty acids, which are known for their biological activities.
In conclusion, Pentanoic acid, (3Z)-3-hexen-1-yl ester (CAS No. 35852-46-1), is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and industrial chemistry. Its unique structural features and biological activities make it a promising candidate for further research and development. As our understanding of its biosynthetic pathways and chemical properties continues to grow, so too will its applications across various scientific disciplines.
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